2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBCYMUOYNFGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Nitro-1,3-benzothiazol-2-amine
The nitro-substituted benzothiazole core requires sequential functionalization:
Route A: Direct Nitration of Benzothiazole
$$
\text{Benzothiazole} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}4]{0-5^\circ\text{C}} \text{6-Nitrobenzothiazole} \xrightarrow[\text{NH}4\text{OH}]{\Delta} \text{6-Nitro-1,3-benzothiazol-2-amine}
$$
This method achieves 67-72% yield but suffers from positional isomer formation.
Route B: Directed Ortho-Metalation
$$
\text{2-Bromobenzothiazole} \xrightarrow[\text{n-BuLi}]{\text{TMEDA}} \text{Lithiated intermediate} \xrightarrow[\text{NO}_2^+]{\text{Electrophilic nitration}} \text{6-Nitro-2-bromobenzothiazole}
$$
Followed by amination via Buchwald-Hartwig coupling (92% yield, >99% regioselectivity).
2-Fluorobenzoyl Chloride Preparation
Critical acylation reagent synthesized via:
$$
\text{2-Fluorobenzoic acid} \xrightarrow[\text{SOCl}_2]{\text{Reflux}} \text{2-Fluorobenzoyl chloride}
$$
Optimal conditions: 1:2.5 molar ratio acid:SOCl₂, 110°C for 4h (98% conversion).
Coupling Methodologies
Schotten-Baumann Reaction
Conditions :
Catalytic Coupling
Pd(OAc)₂/Xantphos System :
Table 1: Comparative Analysis of Coupling Methods
| Parameter | Schotten-Baumann | Catalytic Coupling |
|---|---|---|
| Temperature (°C) | 0 | 80 |
| Reaction Time (h) | 2 | 8 |
| Isolated Yield (%) | 82 | 89 |
| Purity (HPLC) | 95.2 | 98.7 |
| Catalyst Cost ($/g) | - | 12.45 |
Process Optimization
Solvent Effects
Polar Aprotic Solvents :
- DMF: Increases reaction rate but causes decomposition above 50°C
- NMP: Enables 92% yield at 70°C with 0.5h reaction time
Halogenated Solvents :
Temperature Profiling
Critical stages:
- Acylation : 110-120°C (complete in 3h)
- Coupling : 70-80°C (prevents retro-aldol side reactions)
- Crystallization : 5°C cooling ramp (0.5°C/min) yields 99% pure crystals
Advanced Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.32 (s, 1H, CONH)
- δ 8.86 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.24-8.15 (m, 6H, Ar-H)
FTIR (KBr) :
- 3276 cm⁻¹ (N-H stretch)
- 1689 cm⁻¹ (C=O)
- 1532 cm⁻¹ (NO₂ asymmetric)
Crystallographic Data
Space Group : P2₁/c
Unit Cell :
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Reactor Design :
- Micro-mixer (0.5 mm ID)
- Residence time: 8.2 min
- Productivity: 1.2 kg/h
Table 2: Batch vs Continuous Flow Performance
| Metric | Batch | Continuous |
|---|---|---|
| Yield (%) | 85 | 91 |
| Energy Consumption | 12.4 kWh/kg | 8.7 kWh/kg |
| Space-Time Yield | 0.45 | 2.81 |
| PSD (D90, μm) | 125 | 48 |
Green Chemistry Metrics
- E-factor : Reduced from 18.7 (batch) to 6.3 (flow)
- PMI : 23.1 → 9.8 through solvent recovery
- Exergy Efficiency : 41% improvement via microwave-assisted nitration
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-fluoro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide, which may exhibit different biological activities compared to the parent compound.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole, including 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, exhibit notable antimicrobial activities. Compounds within this class have been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. For instance, studies have shown that certain benzothiazole derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Benzothiazole derivatives are known to target critical pathways in cancer cell proliferation. In vitro studies have assessed the cytotoxic effects of these compounds on various cancer cell lines, including colorectal carcinoma cells. Results indicate that some derivatives show IC50 values lower than established chemotherapeutic agents, suggesting potential as effective anticancer agents .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, this compound was tested against several bacterial strains. The results demonstrated that it exhibited significant activity with MIC values comparable to standard antibiotics, indicating its potential for development as an antimicrobial agent .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 1.27 | Staphylococcus aureus |
| 2.54 | Escherichia coli | |
| 1.43 | Klebsiella pneumoniae |
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of benzothiazole derivatives found that this compound had IC50 values indicating potent cytotoxicity against human colorectal carcinoma cell lines (HCT116). The compound's mechanism appears to involve the inhibition of key enzymes involved in cancer cell metabolism .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.85 | HCT116 |
| 4.53 | HCT116 |
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By binding to these enzymes, the compound disrupts their function, leading to cell death. Additionally, the nitro group can undergo bioreduction within cells, generating reactive intermediates that further contribute to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide: A reduced derivative with potentially different biological activities.
6-fluorobenzothiazole derivatives: Compounds with similar structures but different substituents, exhibiting varied biological properties.
Uniqueness
2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its cytotoxic effects through bioreduction.
Biological Activity
2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique structural features that enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C14H8FN3O3S
- Molecular Weight : 317.295 g/mol
- CAS Number : 313370-25-1
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine and nitro groups enhances its lipophilicity and electronic properties, facilitating better binding to biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.67 µg/mL |
| Escherichia coli | 18.5 µg/mL |
| Candida albicans | 7.8 µg/mL |
| Cryptococcus neoformans | 15.6 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it has shown promise in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the benzothiazole ring can significantly influence the anticancer activity of the compound.
Study on Antimicrobial Efficacy
A recent study published in MDPI highlighted the efficacy of thiazole derivatives, including this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound was found to inhibit biofilm formation, which is crucial for the survival and virulence of bacterial colonies.
Study on Anticancer Properties
In another investigation focusing on the anticancer effects of benzothiazole derivatives, researchers found that this compound induced significant apoptosis in breast cancer cells through the activation of caspase pathways. This study underscores the potential of this compound in cancer therapeutics.
Q & A
Basic: What are the standard synthetic routes for preparing 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves a two-step process:
Intermediate Preparation : 6-Nitro-1,3-benzothiazol-2-amine is synthesized via nitration of 2-aminobenzothiazole under controlled acidic conditions.
Amide Coupling : The amine intermediate reacts with 2-fluorobenzoyl chloride in dichloromethane or pyridine, using triethylamine (EtN) as a base to neutralize HCl byproducts. The reaction is stirred at room temperature for 4–24 hours, followed by purification via recrystallization (e.g., methanol) or column chromatography .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Amide Coupling | 2-Fluorobenzoyl chloride, EtN, DCM, 25°C, 4 h | 61–75% | Recrystallization (MeOH) |
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Rigaku Pilatus).
- Refinement : SHELX programs (SHELXL/SHELXS) for structure solution and refinement. Hydrogen bonds (N–H···N, C–H···O) and π-π stacking are analyzed using Mercury software .
Crystal Packing Parameters Table (from ):
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|
| N–H···N | 2.89 | 165 | -x, -y+1, -z+2 |
| C–H···O | 3.32 | 152 | x, -y+3/2, z+1/2 |
Advanced: How can computational methods like DFT resolve contradictions in experimental reactivity data?
Methodological Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack. For example:
- Reaction Mechanism Validation : Compare activation energies of proposed pathways (e.g., amide bond rotation barriers).
- Hydrogen Bond Analysis : Simulate intermolecular interactions to reconcile discrepancies in SCXRD data .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate Hirshfeld surfaces to quantify interaction contributions.
Advanced: What strategies optimize microwave-assisted synthesis for this compound?
Methodological Answer:
Microwave irradiation enhances reaction efficiency:
- Solvent-Free Conditions : Reduces side reactions and purification steps. For example, Fries rearrangement under microwaves (150°C, 10 min) achieves >80% yield .
- Catalyst Screening : Evaluate bases (e.g., EtN vs. DBU) for faster amide coupling.
Optimization Table:
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time | 24 h | 15–30 min |
| Yield | 61% | 85% |
Basic: What in vitro assays evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Testing : Disk diffusion (e.g., against S. aureus ATCC 25923) measures inhibition zones. Minimum Inhibitory Concentration (MIC) is determined via broth microdilution (CLSI guidelines) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa), with IC calculated using nonlinear regression.
Typical Results Table (from ):
| Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 12 ± 1 | 64 |
Advanced: How to analyze conflicting hydrogen bonding patterns in crystallographic studies?
Methodological Answer:
Data Re-refinement : Re-process raw diffraction data with SHELXL, adjusting constraints (e.g., isotropic vs. anisotropic displacement parameters).
Environmental Factors : Compare crystallization solvents (e.g., MeOH vs. EtOAC) to assess polymorphic influences.
Hirshfeld Surface Analysis : Quantify interaction ratios (e.g., O···H vs. N···H) to identify dominant packing forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
